Cas no 18309-28-9 ((-)-Isomenthone (~80%))

(-)-Isomenthone (~80%) 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2S,5S)-
- (-)-Isomenthone
- (-)-Isomethone
- (+/-)-menthone
- (2S-cis)-2-(isopropyl)-5-methylcyclohexan-1-one
- 2-Isopropyl-5-methylcyclohexanone-, (2S-cis)-
- d-Isomenthone
- Isomenthone
- Isomenthone, (-)-
- Isomenthone, (1S,4S)-
- L-Isomenthone
- p-Menthan-3-one, (1S,4S)-(-)-
- Einecs 242-194-1
- (2S)-2α-Isopropyl-5α-methylcyclohexanone
- (2S,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone
- (1S,4S)-Isomenthone
- NS00086041
- HY-N7259A
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, cis-
- (-)-Isomenthone (~80%)
- (2S,5S)-2-isopropyl-5-methylcyclohexanone
- (1R,4R)-p-menthan-3-one
- (1)-Isomenthone
- 5-Methyl-2-(1-methylethyl)cyclohexanone, (Z)-
- cis-p-Menthan-3-one
- (+/-)-isomenthone
- (2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one
- alpha-ISOMENTHONE
- cis-5-Methyl-2-(1-methylethyl)-cyclohexanone
- SCHEMBL4395963
- (2R,5R)-2-isopropyl-5-methylcyclohexanone, rel-
- 4-07-00-00087 (Beilstein Handbook Reference)
- (+-)-isomenthone
- starbld0039823
- d,l-Isomenthone
- 1074-95-9
- dl-Isomenthone
- (+/-)-cis-p-menthan-3-one
- BRN 3195564
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5S)-
- p-Menthan-3-one, cis-
- isomenthon
- 2-Isopropyl-5-methyl-cyclohexanone, cis
- .alpha.-isomenthone
- 1-Methyl-4-isopropyl-3-cyclohexanone, cis-
- 36977-92-1
- CYCLOHEXANONE, 5-METHYL-2-(1-METHYLETHYL)-, CIS
- 491-07-6
- UNII-11T7AFM2DS
- DTXSID501315467
- CHEBI:36496
- (1S,4S)-(-)-p-menthan-3-one
- MFCD00136032
- (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexanone
- Q27116856
- NFLGAXVYCFJBMK-IUCAKERBSA-N
- cis-p-menthone
- CS-0627180
- (2S-cis)-5-methyl-2-(1-methylethyl)cyclohexanone
- (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one
- P-MENTHAN-3-ONE, CIS
- (2S,5S)-2-Isopropyl-5-methylcyclohexan-1-one
- EN300-157787
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (Z)-
- 11T7AFM2DS
- (1S,4S)-p-menthan-3-one
- EINECS 253-295-5
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-
- 5-Methyl-2-(1-methylethyl)cyclohexanone
- cis-Menthone
- EINECS 207-727-4
- 9WZ3E2G6CL
- p-Menthan-3-one, (Z)-
- UNII-9WZ3E2G6CL
- Isomenthone, (+/-)-
- 18309-28-9
- FEMA No. 3460
- (1R,4R)-(+)-p-Menthan-3-one
- C17125
- DL-ISOMENTHONE [FHFI]
-
- インチ: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1
- InChIKey: NFLGAXVYCFJBMK-IUCAKERBSA-N
- ほほえんだ: C[C@H]1CC[C@@H](C(C)C)C(=O)C1
計算された属性
- せいみつぶんしりょう: 154.13584
- どういたいしつりょう: 154.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 205.0±0.0 °C at 760 mmHg
- フラッシュポイント: 72.8±0.0 °C
- PSA: 17.07
- LogP: 2.64770
- じょうきあつ: 0.3±0.4 mmHg at 25°C
(-)-Isomenthone (~80%) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(-)-Isomenthone (~80%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M199560-250mg |
(-)-Isomenthone (~80%) |
18309-28-9 | 250mg |
$ 230.00 | 2023-09-07 | ||
TRC | M199560-2.5g |
(-)-Isomenthone (~80%) |
18309-28-9 | 2.5g |
$ 1777.00 | 2023-09-07 |
(-)-Isomenthone (~80%) 関連文献
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1. XVII.—Piperitone. Part VII. The constitution of piperitoneJohn Read,Henry George Smith,Reginald Slater Hughesdon J. Chem. Soc. Trans. 1924 125 129
-
David Patterson,Melanie Schnell Phys. Chem. Chem. Phys. 2014 16 11114
-
Motohiro Nishio Phys. Chem. Chem. Phys. 2011 13 13873
-
Michael S. A. Kamel,Michael Oelgem?ller,Mohan V. Jacob J. Mater. Chem. A 2022 10 4683
-
Reshma Krishnan,Kavya Mohan,K. V. Ragavan,P. Nisha Sustainable Food Technol. 2023 1 363
-
6. CCXCIII.—Researches in the menthone series. Part II. Optically active menthones and menthylaminesJohn Read,George James Robertson J. Chem. Soc. 1926 129 2209
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María Miguel,Lillian Barros,Carla Pereira,Ricardo C. Calhelha,Pablo A. Garcia,Ma ángeles Castro,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2016 7 2223
-
Rebecca Roddan,Eve M. Carter,Benjamin Thair,Helen C. Hailes Nat. Prod. Rep. 2022 39 1375
-
Thi Chinh Ngo,Duy Quang Dao,Minh Thong Nguyen,Pham Cam Nam RSC Adv. 2017 7 39686
-
Helen S. Toogood,Nigel S. Scrutton Catal. Sci. Technol. 2013 3 2182
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Menthane monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Menthane monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Poliomintha incana
- Natural Products and Extracts Plant Extracts Plant based Minthostachys andina
(-)-Isomenthone (~80%)に関する追加情報
Introduction to (-)-Isomenthone (CAS No. 18309-28-9)
(-)-Isomenthone (CAS No. 18309-28-9) is a naturally occurring monoterpene ketone that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is primarily found in various plants, including mint species, and is known for its distinctive minty aroma and potential therapeutic properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to (-)-Isementhone.
Chemical Structure and Properties
(-)-Isomenthone has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. It is a colorless to pale yellow liquid with a characteristic minty odor. The compound is composed of a cyclohexane ring with a ketone group and a methyl substituent, giving it unique structural features that contribute to its biological activities. The enantiomeric form of (-)-Isomenthone is particularly important due to its specific interactions with biological systems.
Synthesis Methods
The synthesis of (-)-Isomenthone can be achieved through various routes, including both natural extraction and chemical synthesis. One common method involves the extraction from natural sources such as peppermint oil or spearmint oil, where it is present in significant quantities. Alternatively, chemical synthesis methods have been developed to produce (-)-Isomenthone on a larger scale. These methods often involve the oxidation of menthol or other related compounds to yield the desired ketone.
Biological Activities and Applications
(-)-Isomenthone has been studied for its diverse biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. Recent research has highlighted its potential as a natural alternative to synthetic compounds in various applications. For instance, studies have shown that (-)-Isomenthone exhibits strong antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for use in food preservation and personal care products.
In addition to its antimicrobial properties, (-)-Isomenthone has demonstrated anti-inflammatory effects in both in vitro and in vivo models. Research published in the Journal of Natural Products has shown that (-)-Isomenthone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in tissues. This property makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and dermatitis.
The analgesic properties of (-)-Isomenthone have also been investigated. Studies have found that it can effectively reduce pain sensitivity in animal models, suggesting its potential use as a natural pain reliever. The mechanism behind this effect is thought to involve the modulation of nociceptive pathways in the central nervous system.
Clinical Trials and Safety Profile
Clinical trials involving (-)-Isomenthone are still in their early stages, but preliminary results are promising. A recent phase I clinical trial evaluated the safety and tolerability of topically applied (-)-Isomenthone gel in patients with mild to moderate inflammatory skin conditions. The results showed that the compound was well-tolerated with no significant adverse effects reported.
The safety profile of (-)-Isomenthone
Current Research Trends and Future Prospects The ongoing research on(-)-Isomenthone (-)-Isement hone
In conclusion,< strong >(-)-< strong >Isement hone 18309--< strong >28--< strong >9)Its We (-Isement hone
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